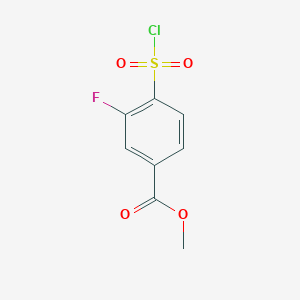

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate

Description

The exact mass of the compound Methyl 4-(chlorosulfonyl)-3-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-(chlorosulfonyl)-3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(chlorosulfonyl)-3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-7(6(10)4-5)15(9,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAKIWXAQOUGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219687-20-3 | |

| Record name | methyl 4-(chlorosulfonyl)-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular structure and reactivity of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate

This guide serves as a technical whitepaper for researchers and medicinal chemists utilizing Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (CAS: 1219687-20-3). It moves beyond standard catalog descriptions to analyze the molecular logic, chemoselectivity, and synthetic utility of this scaffold in drug discovery.[1][2]

Technical Monograph & Utilization Guide

Executive Summary

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate represents a "privileged scaffold" in medicinal chemistry due to its orthogonal electrophilicity . It presents three distinct reactive sites—a high-energy sulfonyl chloride, an activated aryl fluoride, and a stable methyl ester—allowing for sequential, regioselective functionalization. This guide details the electronic underpinnings of its reactivity and provides validated protocols for its use as a core building block in the synthesis of sulfonamide-based enzyme inhibitors (e.g., kinase, PARP inhibitors).

Molecular Architecture & Electronic Analysis

The utility of this molecule stems from the electronic interplay between its three substituents on the benzene ring.

Electronic Topography

-

C4-Sulfonyl Chloride (-SO₂Cl): The primary electrophile. It is a "hard" electrophile, highly reactive toward nucleophiles (amines, alcohols) via S(VI) substitution. The sulfur atom is strongly electron-withdrawing, significantly deactivating the ring.

-

C3-Fluorine (-F): Positioned ortho to the sulfonyl group. While fluorine is inductively electron-withdrawing (-I), its resonance donation (+R) is overwhelmed here by the strong electron-withdrawing nature of the adjacent sulfonyl and the para ester.

-

Critical Insight: The -I effect of Fluorine at C3 increases the electrophilicity of the Sulfur at C4, making this compound more reactive than its non-fluorinated analog.

-

-

C1-Methyl Ester (-COOMe): A "soft" electrophile. Under the conditions used to derivatize the sulfonyl chloride (0–25°C), the ester remains inert, providing a protected carboxylic acid handle for late-stage diversification.

Reactivity Map

The molecule follows a strict hierarchy of reactivity, allowing for programmable synthesis:

-

Tier 1 (Fast): Sulfonyl Chloride substitution (S-N bond formation).

-

Tier 2 (Moderate/Conditional): Nucleophilic Aromatic Substitution (SₙAr) of the C3-Fluorine. The C3 position is activated by the ortho-sulfonyl and para-ester groups.

-

Tier 3 (Slow): Hydrolysis or transesterification of the C1-Ester.

Figure 1: Hierarchical reactivity map demonstrating the order of operations for synthetic planning.[2]

Synthetic Protocols

Synthesis of the Scaffold (The Meerwein Route)

While chlorosulfonation of methyl 3-fluorobenzoate is possible, it often yields regioisomeric mixtures (C4 vs C6 substitution). The Meerwein Sulfonation is the preferred industrial route for ensuring 100% regiocontrol.

Precursor: Methyl 4-amino-3-fluorobenzoate (CAS: 185629-32-7).

Protocol:

-

Diazotization: Dissolve the aniline precursor in HCl/AcOH. Cool to -5°C. Add aqueous NaNO₂ dropwise to form the diazonium salt. Checkpoint: Solution must remain clear; turbidity indicates instability.

-

Sulfonylation: Prepare a saturated solution of SO₂ in glacial acetic acid with catalytic CuCl₂ (Meerwein reagent).

-

Coupling: Pour the cold diazonium mixture into the stirring SO₂/CuCl₂ solution. Gas evolution (N₂) indicates reaction progress.

-

Isolation: Pour into ice water. The product precipitates as a solid. Filter and wash with cold water.

Chemoselective Sulfonamide Formation

This protocol selectively reacts the sulfonyl chloride without degrading the ester or displacing the fluorine.

Reagents:

-

Substrate: Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.5 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Procedure:

-

Preparation: Dissolve the amine and base in anhydrous DCM under N₂ atmosphere. Cool to 0°C.[3]

-

Addition: Dissolve the sulfonyl chloride substrate in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Why? Slow addition prevents localized heating and suppresses potential SₙAr side reactions at the fluorine position.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

-

Validation (TLC/LCMS):

-

TLC: The sulfonyl chloride (non-polar) will disappear. The sulfonamide (more polar) will appear.

-

LCMS: Look for the Mass [M+H] of the sulfonamide. The distinctive Chlorine isotope pattern (3:1) of the starting material will disappear.

-

-

Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry over Na₂SO₄.

-

Yield: Typically >90%.

Advanced Maneuver: Sequential SₙAr Displacement

After forming the sulfonamide, the C3-Fluorine remains activated. It can be displaced to create 3,4-disubstituted benzoates.

Condition: Requires heating (60–80°C) and a slight excess of nucleophile (e.g., morpholine, alkoxides). Note: If the sulfonamide nitrogen is primary (-SO₂NHR), it is acidic. Use 2.5 equiv of base to deprotonate the sulfonamide first, or the SₙAr may be sluggish.

Stability & Handling Data

| Property | Specification | Handling Note |

| Physical State | Off-white to pale yellow solid | Store in cold (2-8°C), inert atmosphere. |

| Moisture Sensitivity | High (Hydrolyzes to Sulfonic Acid) | Do not leave open to air. Re-seal under Argon/Nitrogen. |

| Solubility | DCM, THF, EtOAc, Chloroform | Decomposes in MeOH/EtOH/Water over time. |

| Melting Point | ~70–75°C (Estimated) | Sharp melting point indicates high purity. |

Troubleshooting degradation: If the solid turns sticky or smells acrid (HCl evolution), it has hydrolyzed.

-

Purification: Recrystallization from Hexane/EtOAc is possible, but rapid filtration is required to avoid moisture uptake.

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing a library of kinase inhibitor precursors using this scaffold.

Figure 2: Synthetic workflow for generating diverse chemical libraries from the core scaffold.

References

-

PubChem. (2023). Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Garcia Ruano, J. L., et al. (2008).[4] "Mild and General Method for the Synthesis of Sulfonamides." Synthesis, 2008(02), 311-312.[4] (Methodology adapted for sulfonyl chloride reactivity).[1][2][5][6]

- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.

Sources

- 1. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry [eurjchem.com]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

The Strategic Role of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Unseen Architect of Therapeutic Innovation

In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with critical chemical intermediates. Among these, Methyl 4-(chlorosulfonyl)-3-fluorobenzoate stands out as a highly versatile and reactive building block. Its strategic importance lies in the trifecta of its functional groups: a reactive sulfonyl chloride, an electron-withdrawing fluorine atom, and a methyl ester. This unique combination allows for the precise and efficient construction of complex molecular architectures, particularly those centered around the sulfonamide linkage, a cornerstone of many modern drugs.

This technical guide provides an in-depth exploration of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate, from its fundamental chemical properties and synthesis to its pivotal role as a pharmaceutical intermediate. We will delve into the mechanistic rationale behind its application, provide detailed experimental protocols, and offer insights into the safe and effective handling of this potent reagent. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel therapeutic agents.

I. Physicochemical Properties and Structural Attributes

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate, with the CAS number 1219687-20-3, is a white to off-white solid.[1] Its molecular structure is key to its utility in organic synthesis.

| Property | Value | Source |

| CAS Number | 1219687-20-3 | [1] |

| Molecular Formula | C₈H₆ClFO₄S | [2] |

| Molecular Weight | 252.65 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

The presence of the fluorine atom ortho to the sulfonyl chloride group significantly influences the reactivity of the molecule. Fluorine's high electronegativity acts as an electron-withdrawing group, enhancing the electrophilicity of the sulfonyl sulfur. This makes the sulfonyl chloride group highly susceptible to nucleophilic attack, a critical feature for the formation of sulfonamides. The methyl ester group, while less reactive, offers a potential handle for further synthetic transformations or can be a key part of the final drug molecule's pharmacophore.

II. Synthesis of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate: A Mechanistic Approach

The synthesis of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate typically proceeds through a two-step sequence: chlorosulfonation of a substituted benzoic acid, followed by esterification. A plausible synthetic route starts from 3-fluorobenzoic acid.

Step-by-Step Synthesis Protocol:

Part A: Chlorosulfonation of 3-Fluorobenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 3-fluorobenzoic acid.

-

Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel. The use of a significant excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 4-(chlorosulfonyl)-3-fluorobenzoic acid, will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water to remove any remaining acid, and dry under vacuum.

Part B: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the dried 4-(chlorosulfonyl)-3-fluorobenzoic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours. The reaction is an equilibrium process, and the large excess of methanol shifts the equilibrium towards the formation of the methyl ester.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure Methyl 4-(chlorosulfonyl)-3-fluorobenzoate.

III. Application in Pharmaceutical Synthesis: The Gateway to Sulfonamides

The primary utility of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate in drug discovery and development is as a precursor for the synthesis of sulfonamides. The sulfonyl chloride moiety reacts readily with primary and secondary amines to form a stable sulfonamide bond. This functional group is present in a wide array of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and anti-cancer drugs.

Representative Protocol for Sulfonamide Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve the amine starting material in a suitable aprotic solvent such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

-

Reagent Addition: Cool the mixture in an ice bath and add a solution of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate in the same solvent dropwise.

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried, concentrated, and the resulting crude sulfonamide is purified by recrystallization or column chromatography.

The choice of solvent and base is crucial for the success of the reaction. The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. The base should be strong enough to neutralize the generated HCl but not so strong as to cause unwanted side reactions.

IV. Safety and Handling

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Inhalation: Avoid inhaling dust or vapors.[3]

-

Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3][4]

-

Moisture Sensitivity: Sulfonyl chlorides can react with moisture to produce hydrochloric acid. Store in a tightly sealed container in a dry environment.

-

Disposal: Dispose of in accordance with local regulations for chemical waste.

V. Conclusion: A Key Enabler in Drug Discovery

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate is more than just a chemical intermediate; it is a key enabler in the synthesis of potentially life-saving medicines. Its unique structural features provide medicinal chemists with a powerful tool for the construction of diverse and complex molecules. Understanding its properties, synthesis, and reactivity is essential for any scientist working at the forefront of pharmaceutical research and development. By providing a reliable route to the formation of the critical sulfonamide linkage, this versatile building block will undoubtedly continue to play a significant role in the discovery of the next generation of therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorine: Methyl 4-Chloro-3-Fluorobenzoate in Modern Chemical Applications. [Link]

-

PubChemLite. Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (C8H6ClFO4S). [Link]

Sources

- 1. 1219687-20-3|Methyl 4-(chlorosulfonyl)-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. PubChemLite - Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (C8H6ClFO4S) [pubchemlite.lcsb.uni.lu]

- 3. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of [ 11 C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts | Oncotarget [oncotarget.com]

Thermodynamic & Functional Stability of Fluorinated Sulfonyl Benzoate Derivatives: A Technical Guide

Executive Summary

The resurgence of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry has positioned fluorinated sulfonyl benzoates not merely as synthetic intermediates, but as privileged warheads for covalent drug discovery. Unlike their sulfonyl chloride counterparts, which are prone to rapid indiscriminate hydrolysis, sulfonyl fluorides (–SO₂F) possess a unique "sleeping beauty" profile: they are thermodynamically stable in aqueous physiological environments yet highly reactive toward specific nucleophilic residues (Tyr, Lys, Ser, His) within protein binding pockets.

This guide dissects the thermodynamic underpinnings of this stability, provides actionable Structure-Activity Relationship (SAR) data for tuning reactivity, and details self-validating protocols for synthesis and stability assessment.

Part 1: The Physics of Stability

To engineer effective probes, one must distinguish between thermodynamic stability (bond strength) and kinetic persistence (resistance to hydrolysis).

The "Golden" S(VI)–F Bond

The extraordinary stability of the sulfonyl fluoride group stems from the unique properties of the Sulfur-Fluoride bond compared to other halides.

| Parameter | Sulfonyl Fluoride (–SO₂F) | Sulfonyl Chloride (–SO₂Cl) | Implication |

| Bond Dissociation Energy | ~90 kcal/mol | ~46 kcal/mol | S–F is resistant to homolytic cleavage (reduction/thermolysis). |

| Bond Length | 1.56 Å | 2.01 Å | Shorter bond implies tighter orbital overlap and steric shielding. |

| Hard/Soft Character | Hard (F) / Hard (S) | Soft (Cl) / Hard (S) | F is a poor leaving group in S_N2 reactions without specific activation (e.g., H-bonding). |

| Redox Potential | High resistance | Susceptible | Compatible with cellular reducing environments (e.g., Glutathione). |

The Hydrolytic Paradox

Thermodynamically, the hydrolysis of –SO₂F to sulfonate (–SO₃⁻) is favorable. However, the reaction is kinetically inhibited. In water, the fluoride ion is tightly solvated, and the sulfur center is shielded. Hydrolysis requires a specific "activating" environment—often provided by protein active sites where hydrogen bond donors (like the oxyanion hole in proteases) stabilize the departing fluoride, significantly lowering the activation energy (

Figure 1: Kinetic Stability vs. Protein Activation. The high activation barrier in water preserves the warhead until it enters a protein pocket where H-bonding facilitates F- departure.

Part 2: Structure-Activity Relationships (SAR)

The reactivity of fluorinated sulfonyl benzoates can be fine-tuned by modifying the benzoate ring. This follows Hammett Linear Free Energy Relationships .

Electronic Effects (Hammett )

The electrophilicity of the sulfur center is modulated by substituents on the benzene ring.

-

Electron-Withdrawing Groups (EWGs): (e.g., –NO₂, –CF₃, –F) at para or meta positions increase the positive character of the sulfur, accelerating reaction rates (and hydrolysis).

-

Electron-Donating Groups (EDGs): (e.g., –OMe, –NHAc) stabilize the sulfur center, slowing reactivity.

General Trend:

Steric Effects (The "Goldilocks" Zone)

Steric hindrance is the most effective tool for preventing non-specific hydrolysis.

-

Ortho-substitution: Placing substituents (e.g., –Me, –Cl) at the 2- and 6-positions of the benzoate ring creates a "cage" around the sulfur.

-

Impact: This dramatically increases metabolic stability (t₁/₂ > 24h in plasma) without necessarily abolishing reactivity toward specific protein nucleophiles that can orient correctly into the active site.

Part 3: Experimental Assessment Protocol

To validate the stability of a new derivative, rely on

Protocol: F NMR Hydrolytic Stability Assay

Objective: Determine half-life (

Reagents:

-

Compound X (Fluorinated Sulfonyl Benzoate)

-

DMSO-

(Internal lock) -

PBS Buffer (100 mM, pH 7.4)

-

Internal Standard:

-Trifluorotoluene (inert reference,

Workflow:

-

Stock Prep: Dissolve 5 mg of Compound X in 500 µL DMSO-

. Add 1 µL of Internal Standard. -

Initiation: Add 500 µL of PBS buffer (pre-warmed to 37°C) to the NMR tube. Note: Ensure final pH is checked; DMSO can shift pH.

-

Acquisition:

-

Insert into NMR spectrometer (400 MHz or higher) at 37°C.

-

Acquire

F spectra every 15 minutes for 12–24 hours. -

Pulse Sequence: Use a standard proton-decoupled fluorine sequence (zgfdec on Bruker) to simplify integration.

-

-

Data Analysis:

-

Integrate the sulfonyl fluoride peak (

, ~ +65 ppm). -

Integrate the internal standard (

, ~ -63 ppm). -

Plot

vs. time. -

Slope =

. Calculate

-

Acceptance Criteria:

-

Stable Probe:

degradation over 24 hours. -

Reactive Probe:

hours (sufficient for cell-based assays).

Part 4: Synthetic Pathways

The synthesis of fluorinated sulfonyl benzoates must avoid hydrolysis during the workup. The Chloride-Fluoride Exchange is the industry standard for reliability.

Mechanism of Synthesis

The reaction relies on the "bifluoride" effect. Using Potassium Bifluoride (KHF₂) creates a highly active soluble fluoride species that displaces chloride.

Figure 2: Standard Synthetic Workflow. The biphasic (KHF₂) or phase-transfer (18-crown-6) methods are preferred to ensure complete conversion.

Step-by-Step Protocol (KHF₂ Method)

-

Dissolution: Dissolve 1.0 eq of Aryl Sulfonyl Chloride in Acetonitrile (0.5 M).

-

Activation: Add 2.0 eq of Potassium Bifluoride (KHF₂) dissolved in a minimum amount of water.

-

Reaction: Stir vigorously at Room Temperature.

-

Monitoring: TLC will show a slight shift (fluorides are often more polar than chlorides on Silica). better monitored by LC-MS (observe mass shift: -35 (Cl) + 19 (F) = net -16 amu).

-

-

Quench: Reaction is usually complete in < 2 hours.

-

Extraction: Dilute with Ethyl Acetate. Wash organic layer thoroughly with water (3x) to remove bifluoride salts.

-

Purification: Flash chromatography (Hexane/EtOAc). Sulfonyl fluorides are stable on silica gel.

Part 5: Applications in Drug Discovery

The thermodynamic stability of these derivatives allows for Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibition (TCI) .

Selectivity Profiling

Because Ar-SO₂F is stable in lysate, it can be used to "fish" for nucleophiles.

-

Tyrosine Targeting: In proximity to basic residues (which deprotonate the phenol), Tyrosine attacks the sulfur, ejecting fluoride.

-

Lysine Targeting: Specifically

-amino groups with lowered pKa due to local environment.

Case Study: 18F-SFB (Radiolabeling)

N-Succinimidyl 4-[

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Barrow, A. S., et al. (2019). "The growing toolkit of sulfur(VI) fluoride exchange (SuFEx) click chemistry." Chemical Society Reviews. Link

-

Vaidyanathan, G., & Zalutsky, M. R. (2006). "Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F." Nature Protocols. Link

-

Zitko, J., et al. (2026). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem. Link

Sources

Methodological & Application

Application Note: Synthesis of Fluorinated Benzoic Acid Derivatives from Sulfonyl Chloride Precursors

Abstract

The strategic incorporation of fluorine into benzoic acid scaffolds is a cornerstone of modern medicinal chemistry and materials science, enhancing properties such as metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth overview of advanced synthetic methodologies for preparing fluorinated benzoic acid derivatives, utilizing arylsulfonyl chlorides as versatile and readily accessible precursors. We move beyond traditional routes to explore contemporary palladium-catalyzed, electrochemical, and photoredox-catalyzed desulfonylative carboxylation strategies. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and practical guidance for troubleshooting and optimization.

Introduction: The Strategic Value of Arylsulfonyl Chlorides

Fluorinated benzoic acids are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] While many synthetic routes exist, the use of arylsulfonyl chlorides as starting materials offers significant advantages. They are often more stable, less expensive, and more readily prepared on a large scale than the corresponding organometallic reagents or some aryl halides.[3] Arylsulfonyl chlorides can be synthesized from a variety of common precursors, such as anilines via Sandmeyer-type reactions or by direct chlorosulfonylation of arenes, making them highly versatile intermediates.[4][5][6]

The C-S bond in arylsulfonyl chlorides, while robust, can be strategically cleaved under specific catalytic conditions, extruding sulfur dioxide (SO₂) and generating a reactive aryl species. This "desulfonylative" approach allows the sulfonyl group to act as a traceless directing group or a surrogate for a halide, opening up novel pathways for C-C bond formation, including the critical introduction of a carboxyl group.

Core Synthetic Methodologies

The conversion of a fluorinated arylsulfonyl chloride to a benzoic acid derivative fundamentally involves the cleavage of the Ar-S bond and the formation of an Ar-C bond with a C1 source. Modern catalysis has provided several powerful methods to achieve this transformation under increasingly mild and efficient conditions.

2.1. Palladium-Catalyzed Desulfonylative Carboxylation

Palladium catalysis is a foundational tool for C-C bond formation. In this context, it facilitates the conversion of arylsulfonyl chlorides into benzoic acid derivatives through a catalytic cycle that leverages a C1 source, which can be carbon monoxide (CO) gas or a CO surrogate.

Mechanistic Rationale: The catalytic cycle, analogous to the well-established carbonylation of aryl halides and sulfonates, proceeds through several key steps.[3][7]

-

Oxidative Addition: A low-valent Pd(0) complex undergoes oxidative addition into the Ar-SO₂Cl bond.

-

SO₂ Extrusion: The resulting Pd(II) intermediate readily extrudes gaseous sulfur dioxide, a thermodynamically favorable step, to form an aryl-palladium(II) complex.

-

Carbonyl Insertion: This complex coordinates with a C1 source (e.g., CO), which then inserts into the Aryl-Pd bond to form an acyl-palladium(II) species.

-

Nucleophilic Attack & Reductive Elimination: The acyl-palladium complex reacts with a nucleophile (e.g., water for the acid, an alcohol for an ester). Subsequent reductive elimination releases the final carboxylated product and regenerates the active Pd(0) catalyst.

C1 Sources: While high-pressure CO gas is effective, its handling requires specialized equipment. A significant advancement is the use of CO surrogates, which generate CO in situ under milder conditions. Formic acid is a particularly attractive, renewable, and non-toxic C1 source that can decompose to CO in the presence of a catalyst.[8][9][10][11]

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; ar_so2cl [label="Ar-SO₂Cl\n(Fluorinated Precursor)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex1 [label="Ar-Pd(II)(SO₂Cl)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; so2 [label="SO₂", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex2 [label="Ar-Pd(II)(Cl)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; co [label="CO or\nCO surrogate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex3 [label="[Ar-Pd(II)(CO)(Cl)Ln]", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_acyl [label="Ar(CO)-Pd(II)(Cl)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; h2o [label="H₂O / R-OH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-COOH / Ar-COOR\n(Final Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hcl [label="HCl", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> pd_complex1 [label="Oxidative\nAddition"]; ar_so2cl -> pd_complex1 [style=dashed]; pd_complex1 -> pd_complex2 [label="SO₂ Extrusion"]; pd_complex1 -> so2 [style=dashed]; pd_complex2 -> pd_complex3; co -> pd_complex3 [style=dashed]; pd_complex3 -> pd_acyl [label="CO Insertion"]; pd_acyl -> product [label="Nucleophilic Attack &\nReductive Elimination"]; h2o -> pd_acyl [style=dashed]; pd_acyl -> hcl [style=dashed]; product -> pd0 [label="Regeneration", style=invis]; // for positioning

// Invisible edge for cycle {rank=same; pd_acyl; pd0} pd_acyl -> pd0 [label="Regeneration", constraint=false, style=dashed, color="#5F6368"]; } .enddot Caption: Generalized catalytic cycle for Pd-catalyzed desulfonylative carboxylation.

2.2. Electrochemical Desulfonylative Carboxylation

Electrosynthesis offers a green and powerful alternative to traditional methods, using electricity to drive reactions and often avoiding harsh reagents. Desulfonylative electrocarboxylation leverages this approach to directly convert the C-S bond of a sulfonyl precursor into a C-C bond with carbon dioxide (CO₂), an abundant and renewable C1 feedstock.[12]

Mechanistic Rationale: This method, demonstrated effectively for sulfones, is highly applicable to sulfonyl chlorides.[13][14][15][16]

-

Electroreduction: At the cathode, the arylsulfonyl chloride accepts an electron to form a radical anion.

-

Bond Cleavage: This transient species rapidly fragments, cleaving the C-S bond to release a sulfinate anion (SO₂Cl⁻) and generate a highly reactive aryl radical.

-

Further Reduction: The aryl radical is immediately reduced at the cathode to form an aryl anion (carbanion).

-

CO₂ Trapping: The nucleophilic aryl anion attacks a molecule of CO₂, which is bubbled through the electrolyte, to form a carboxylate salt.

-

Protonation: An acidic workup protonates the carboxylate to yield the final fluorinated benzoic acid.

This method is attractive for its mild conditions (often room temperature and atmospheric pressure), high functional group tolerance, and avoidance of transition metal catalysts.[13]

2.3. Photoredox-Catalyzed Carboxylation

Visible-light photoredox catalysis has emerged as a transformative technology, enabling the generation of reactive radical intermediates under exceptionally mild conditions.[17] This approach can be harnessed for the desulfonylative carboxylation of fluorinated arylsulfonyl chlorides.

Mechanistic Rationale:

-

Photoexcitation: A photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and is promoted to an excited state, becoming a potent single-electron transfer (SET) agent.[18]

-

Reductive Quenching Cycle: The excited photocatalyst can be reductively quenched by a sacrificial electron donor. The resulting highly reducing species then transfers an electron to the arylsulfonyl chloride.

-

Radical Generation: The resulting radical anion of the sulfonyl chloride fragments, extruding SO₂ and a chloride ion to produce an aryl radical.[19][20]

-

Carboxylation: The aryl radical can be trapped in a subsequent step. While direct trapping with CO₂ is challenging, a common strategy involves coupling the aryl radical with a carboxylate equivalent or using a dual catalytic system where a second catalyst (e.g., nickel) engages the aryl radical and facilitates the carboxylation step.

This rapidly evolving field offers promising avenues for developing highly selective and efficient syntheses under sustainable conditions.

Detailed Experimental Protocols

The following protocol details a representative palladium-catalyzed desulfonylative carboxylation using formic acid as a CO surrogate.

Protocol: Synthesis of 4-Fluoro-3-methylbenzoic Acid from 4-Fluoro-3-methylbenzene-1-sulfonyl chloride

Objective: To synthesize 4-fluoro-3-methylbenzoic acid via a palladium-catalyzed desulfonylative carbonylation reaction.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| 4-Fluoro-3-methylbenzene-1-sulfonyl chloride | ≥98% | Commercial | Store under inert gas |

| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | Commercial | Catalyst precursor |

| Xantphos | ≥98% | Commercial | Ligand |

| Acetic Anhydride ((Ac)₂O) | ACS Grade | Commercial | Dehydrating agent |

| Formic Acid (HCOOH) | ≥95% | Commercial | C1 Source |

| Triethylamine (Et₃N) | ≥99% | Commercial | Base |

| 1,4-Dioxane | Anhydrous | Commercial | Reaction Solvent |

| Diethyl ether | ACS Grade | Commercial | Extraction Solvent |

| Hydrochloric Acid (HCl) | 2 M aq. | In-house prep. | For workup |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent |

| Schlenk flask (50 mL) | --- | --- | For inert atmosphere |

| Magnetic stirrer and stir bar | --- | --- | --- |

| Condenser | --- | --- | --- |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-fluoro-3-methylbenzene-1-sulfonyl chloride (209 mg, 1.0 mmol, 1.0 equiv.), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and Xantphos (23.1 mg, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and triethylamine (0.28 mL, 2.0 mmol, 2.0 equiv.) via syringe. Stir the mixture for 10 minutes at room temperature.

-

C1 Source Addition: Add acetic anhydride (0.19 mL, 2.0 mmol, 2.0 equiv.) followed by the slow, dropwise addition of formic acid (0.08 mL, 2.0 mmol, 2.0 equiv.).[8]

-

Reaction: Attach a condenser (under inert gas) and place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench by adding 10 mL of water. Acidify the aqueous mixture to pH ~2 by adding 2 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-fluoro-3-methylbenzoic acid.

Substrate Scope & Expected Results

The palladium-catalyzed methodology is tolerant of a wide range of functional groups on the fluorinated aromatic ring. The following table summarizes representative examples.

| Entry | Arylsulfonyl Chloride Precursor | Product | Yield (%) | Conditions |

| 1 | 4-Fluorobenzene-sulfonyl chloride | 4-Fluorobenzoic acid | 85 | A |

| 2 | 2,4-Difluorobenzene-sulfonyl chloride | 2,4-Difluorobenzoic acid | 81 | A |

| 3 | 4-Fluoro-3-(trifluoromethyl)benzene-sulfonyl chloride | 4-Fluoro-3-(trifluoromethyl)benzoic acid | 75 | A |

| 4 | 3-Chloro-4-fluorobenzene-sulfonyl chloride | 3-Chloro-4-fluorobenzoic acid | 83 | A |

| 5 | 4-Fluoro-2-methoxybenzene-sulfonyl chloride | 4-Fluoro-2-methoxybenzoic acid | 78 | A |

Conditions A: Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), HCOOH (2 equiv.), (Ac)₂O (2 equiv.), Et₃N (2 equiv.), Dioxane, 100 °C, 18 h. Yields are illustrative based on literature for similar transformations.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvent; Insufficient temperature. | Ensure Pd precursor and ligand are properly stored. Use freshly distilled, anhydrous solvent. Confirm reaction temperature. Screen alternative ligands (e.g., dppf, SPhos). |

| Proto-desulfonylation (Ar-H product) | Presence of a proton source before carboxylation; Insufficient CO concentration. | Ensure all reagents and solvents are anhydrous. Increase the equivalents of formic acid and acetic anhydride. |

| Formation of Anhydride | Incomplete hydrolysis during workup. | Ensure the workup is sufficiently acidic (pH 1-2) and stir for an adequate time before extraction. Add a co-solvent like THF to improve solubility if needed. |

| Difficulty in Purification | Co-elution with byproducts (e.g., ligand). | Use a water-soluble ligand if available. Perform an aqueous base wash (e.g., NaHCO₃) to extract the acidic product, then re-acidify and extract back into an organic solvent. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Reagents: Arylsulfonyl chlorides are corrosive and lachrymatory. Formic acid is corrosive and can cause severe burns. Acetic anhydride is corrosive and moisture-sensitive. Palladium salts are toxic.

-

Reaction: The reaction generates gaseous byproducts (SO₂, CO₂). Ensure adequate ventilation and proper exhaust. The reaction is performed under an inert atmosphere; handle gas cylinders with care.

Conclusion

The transformation of fluorinated arylsulfonyl chlorides into their corresponding benzoic acid derivatives represents a powerful and versatile strategy in organic synthesis. Modern catalytic methods, including palladium-catalyzed desulfonylative carboxylation, electrosynthesis, and photoredox catalysis, provide a suite of tools to achieve this conversion under increasingly mild, efficient, and sustainable conditions. By understanding the underlying mechanisms and optimizing reaction parameters, researchers can effectively leverage these robust precursors to accelerate the discovery and development of novel fluorinated molecules.

References

-

Conversion of Formic Acid in Organic Synthesis as a C1 Source. ResearchGate. Available at: [Link]

-

An Efficient Catalyst for Pd-Catalyzed Carbonylation of Aryl Arenesulfonates. ACS Publications. Available at: [Link]

-

Palladium‐Catalyzed Carbonylation of Aryl Sulfonium Salts with CO2 as a CO Surrogate. Wiley Online Library. Available at: [Link]

-

Desulfonylative Electrocarboxylation with Carbon Dioxide. Organic Chemistry Portal. Available at: [Link]

-

Desulfonylative Electrocarboxylation with Carbon Dioxide. PubMed. Available at: [Link]

-

Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. MDPI. Available at: [Link]

-

Palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C–H bond with arene sulfonyl chlorides. RSC Publishing. Available at: [Link]

-

Recent trends in incorporation of CO2 into organosulfur compounds via C–S bond cleavage. Taylor & Francis Online. Available at: [Link]

-

Desulfonylative Electrocarboxylation with Carbon Dioxide. ACS Publications. Available at: [Link]

-

Palladium-catalyzed C-H bond functionalization with arylsulfonyl chlorides. PubMed. Available at: [Link]

-

Formic acid: A versatile renewable reagent for green and sustainable chemical synthesis. ScienceDirect. Available at: [Link]

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. Available at: [Link]

-

Photoredox Alkenylation of Carboxylic Acids and Peptides: Synthesis of Covalent Enzyme Inhibitors. ACS Publications. Available at: [Link]

-

Visible-Light Photoredox-Catalyzed Sulfonyl Lactonization of Alkenoic Acids with Sulfonyl Chlorides for Sulfonyl Lactone Synthesis. PubMed. Available at: [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available at: [Link]

-

Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications. Available at: [Link]

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. PubMed. Available at: [Link]

-

Aromatic Chlorosulfonylation by Photoredox Catalysis. ResearchGate. Available at: [Link]

-

Achievements in C1 Chemistry for Organic Synthesis. ACS Publications. Available at: [Link]

-

Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Wechem. Available at: [Link]

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Available at: [Link]

-

Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ResearchGate. Available at: [Link]

-

CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journals. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

-

Photoredox-Catalyzed Radical–Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts. Figshare. Available at: [Link]

-

Photoredox Catalysis in Organic Chemistry. ACS Publications. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

-

Synthesis of fluorinated sulfonamide derivative 3 h on a 2 g‐scale from... ResearchGate. Available at: [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]

-

preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.

- CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.

-

Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalscientificjournal.com [globalscientificjournal.com]

- 3. Palladium-catalyzed C-H bond functionalization with arylsulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 6. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Desulfonylative Electrocarboxylation with Carbon Dioxide [organic-chemistry.org]

- 14. Desulfonylative Electrocarboxylation with Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent trends in incorporation of CO2 into organosulfur compounds via C–S bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Visible-Light Photoredox-Catalyzed Sulfonyl Lactonization of Alkenoic Acids with Sulfonyl Chlorides for Sulfonyl Lactone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable synthesis protocols for Methyl 4-(chlorosulfonyl)-3-fluorobenzoate libraries

Application Note & Protocol Guide

Topic: Scalable, Regioselective Synthesis Protocols for Methyl 4-(chlorosulfonyl)-3-fluorobenzoate Libraries

Abstract

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate is a pivotal building block in medicinal chemistry, serving as a precursor for diverse sulfonamide libraries which are prevalent in drug discovery.[1][2] The strategic placement of the fluoro and chlorosulfonyl groups offers unique opportunities to modulate the physicochemical and pharmacokinetic properties of lead compounds.[3][4] However, the synthesis of this intermediate on a scalable and regiochemically pure basis presents significant challenges. Direct chlorosulfonylation of the aromatic ring often results in poor regioselectivity and requires harsh conditions unsuitable for many functionalized precursors.[2] This guide provides a comprehensive, field-proven protocol for the scalable synthesis of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate via a modified Sandmeyer reaction. This approach guarantees absolute regiocontrol by leveraging the readily available and inexpensive aniline precursor, Methyl 4-amino-3-fluorobenzoate. We present detailed, step-by-step methodologies for the synthesis of the aniline starting material, its subsequent diazotization, and the copper-catalyzed chlorosulfonylation, along with critical safety protocols and data tables for process optimization.

Strategic Overview: The Imperative of Regiocontrol

The synthesis of substituted aryl sulfonyl chlorides can be broadly categorized into two primary routes: direct electrophilic aromatic substitution (EAS) and the transformation of anilines via diazonium intermediates (the Sandmeyer reaction).

-

Direct Chlorosulfonylation (EAS): This method involves treating an aromatic compound with an excess of a strong electrophile like chlorosulfonic acid (ClSO₃H).[2][5] While direct, its primary drawback is the lack of regiocontrol, which is dictated by the existing substituents on the ring. For an electron-deficient substrate like a fluorinated benzoate ester, this can lead to a mixture of isomers, creating significant downstream purification challenges and reducing the overall yield of the desired product.[2]

-

Sandmeyer-Type Chlorosulfonylation: This classical yet powerful method offers a superior alternative by providing unambiguous regiochemical outcomes.[6] The strategy begins with an aniline precursor, where the amino group's position dictates the final location of the sulfonyl chloride. The aniline is converted into a highly reactive diazonium salt, which is then catalytically transformed into the target sulfonyl chloride.[7] This method is highly reliable, scalable, and utilizes cost-effective starting materials, making it the preferred industrial and laboratory-scale approach for generating regiochemically pure aryl sulfonyl chlorides.

This guide focuses exclusively on the Sandmeyer-type approach for its inherent precision and scalability.

Experimental Protocols

Part A: Synthesis of Starting Material: Methyl 4-amino-3-fluorobenzoate

Rationale: The first critical step is the efficient synthesis of the aniline precursor. A standard and high-yielding method is the esterification of the corresponding carboxylic acid using thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, but more importantly, it generates HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. This method is often cleaner and easier to drive to completion than traditional Fischer esterification.[8]

Protocol:

-

Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-fluorobenzoic acid (50.0 g, 0.322 mol) and anhydrous methanol (500 mL).

-

Reagent Addition: Cool the resulting slurry in an ice-water bath to 0-5°C. Slowly add thionyl chloride (42.0 mL, 0.575 mol) dropwise over 30-45 minutes via an addition funnel. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated chemical fume hood.[9][10]

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

-

Neutralization: Carefully add the resulting residue to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 600 mL) with stirring until gas evolution ceases and the pH is ~8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a solid.

-

Characterization: The product, Methyl 4-amino-3-fluorobenzoate[11], can be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity (>98% is typical).

Part B: Scalable Synthesis of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate

Rationale: This two-step, one-pot procedure is the core of the synthesis. The low-temperature diazotization of the aniline is critical to prevent the premature decomposition of the unstable diazonium salt.[7] The subsequent Sandmeyer reaction utilizes a copper(II) chloride catalyst and a source of sulfur dioxide. The Cu(II) is believed to be reduced in situ to Cu(I), which then engages in a single-electron transfer (SET) with the diazonium salt to generate an aryl radical. This radical reacts with SO₂, and the resulting sulfonyl radical is oxidized and trapped by a chloride ion to form the final product. Using a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) is a modern, safer alternative to handling gaseous SO₂.[12][13]

Protocol:

-

Diazotization Setup: In a 2 L three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend Methyl 4-amino-3-fluorobenzoate (40.0 g, 0.236 mol) in a mixture of concentrated hydrochloric acid (150 mL) and water (150 mL).

-

Cooling: Cool the slurry to 0-5°C using an ice-salt bath. Maintain this temperature range throughout the diazotization process.

-

Nitrite Addition: Dissolve sodium nitrite (NaNO₂) (18.0 g, 0.261 mol) in water (60 mL). Add this solution dropwise to the aniline slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5°C. A positive test with starch-iodide paper should be maintained for 10 minutes after the addition is complete, indicating a slight excess of nitrous acid.[14]

-

Chlorosulfonylation Setup: In a separate 2 L reactor, prepare a solution of copper(II) chloride dihydrate (CuCl₂·2H₂O) (6.0 g, 0.035 mol) in acetic acid (400 mL). Cool this solution to 10°C and begin bubbling sulfur dioxide (SO₂) gas through the solution at a steady rate. Alternatively, use an equivalent amount of an SO₂ surrogate like DABSO.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt slurry from step 3 to the SO₂/CuCl₂ solution over 1-2 hours, maintaining the reaction temperature below 15°C. Vigorous nitrogen evolution will be observed.

-

Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours or until gas evolution ceases.

-

Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice (approx. 1 kg). The product will precipitate as a solid.

-

Purification: Filter the crude solid and wash it thoroughly with cold water (3 x 200 mL). Dry the solid under vacuum. The product, Methyl 4-(chlorosulfonyl)-3-fluorobenzoate, can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS. The sulfonyl chloride is sensitive to moisture and should be stored under an inert atmosphere.

Data Summary for Scalable Synthesis

The following table provides representative quantities and expected outcomes for the synthesis of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate as described in Protocol 2.2.

| Reagent/Parameter | Quantity (for 40g scale) | Molar Eq. | Notes |

| Methyl 4-amino-3-fluorobenzoate | 40.0 g | 1.0 | Starting material. |

| Conc. HCl | 150 mL | ~7.6 | Acid for diazotization. |

| Sodium Nitrite (NaNO₂) | 18.0 g | 1.1 | Diazotizing agent. A slight excess ensures full conversion. |

| Copper(II) Chloride Dihydrate | 6.0 g | 0.15 | Catalyst. |

| Sulfur Dioxide (SO₂) | Excess | - | Reagent; bubbled through or from a surrogate like DABSO. |

| Acetic Acid | 400 mL | - | Solvent for the Sandmeyer reaction. |

| Reaction Temperature | |||

| - Diazotization | 0-5 °C | - | Critical for diazonium salt stability. |

| - Chlorosulfonylation | < 15 °C | - | Controls the rate of reaction and minimizes side products. |

| Reaction Time | |||

| - Diazotization | 1-1.5 h | - | Time for dropwise addition. |

| - Chlorosulfonylation | 3-4 h | - | Includes addition and subsequent stirring. |

| Expected Yield | 45-55 g | 75-90% | Typical yield after drying. Purity is generally high (>95%). |

Critical Safety Considerations

Chemical synthesis at scale requires stringent adherence to safety protocols. The reagents and intermediates in this process possess significant hazards.

-

Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release toxic HCl and SO₂ gases. Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves and safety goggles.[9]

-

Chlorosulfonic Acid (ClSO₃H): Although not used in the primary protocol, it is a common reagent for this class of compounds. It is extremely corrosive and reacts explosively with water.[15][16][17] All handling must be done under anhydrous conditions in a fume hood.[10]

-

Diazonium Salts: Arene diazonium salts are thermally unstable and can be explosive when isolated and dried. The protocol is designed for in situ generation and immediate consumption to mitigate this risk. NEVER attempt to isolate the diazonium salt intermediate. Low-temperature control is paramount for safety.[7]

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16] Ensure all operations are conducted in a well-ventilated chemical fume hood. Have appropriate quench solutions (e.g., sodium bicarbonate for acids) and spill kits readily available.

References

- Baxendale Group. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.

- National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.

- ACS Publications. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.

- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.

- National Center for Biotechnology Information. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC.

- SpringerLink. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.

- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.

- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Chlorosulfonic acid.

- ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters.

- National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.

- Merck Millipore. (n.d.). SAFETY DATA SHEET - Chlorosulfonic acid.

- Atul Ltd. (2016). Chlorosulfonic acid. Technical Data Sheet.

- SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.

- MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.

- CAMEO Chemicals - NOAA. (n.d.). CHLOROSULFONIC ACID.

- Guidechem. (2024). Methyl 4-Fluorobenzoate: From Synthesis and Uses to Safety Insights.

- BLD Pharm. (n.d.). 1219687-20-3|Methyl 4-(chlorosulfonyl)-3-fluorobenzoate.

- CymitQuimica. (n.d.). Methyl 3-amino-4-fluorobenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Fluorine: Methyl 4-Chloro-3-Fluorobenzoate in Modern Chemical Applications.

- PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate.

- Fluorochem. (n.d.). Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

- University of California, Berkeley. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information.

- MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

- PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate.

- ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate synthesis.

- ChemicalBook. (n.d.). methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis.

- National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.

- Sigma-Aldrich. (n.d.). 4-Chlorosulfonyl-benzoic acid methyl ester.

- Benchchem. (n.d.). Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid.

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

- PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate.

- Sigma-Aldrich. (n.d.). Methyl 4-chlorosulfonylbenzoate.

Sources

- 1. d-nb.info [d-nb.info]

- 2. books.rsc.org [books.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.be [fishersci.be]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. atul.co.in [atul.co.in]

- 16. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 17. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Troubleshooting & Optimization

Optimizing temperature conditions for Methyl 4-(chlorosulfonyl)-3-fluorobenzoate sulfonylation

Topic: Optimization of Temperature Conditions for Chlorosulfonylation

Introduction

This guide addresses the synthesis of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (CAS: 1219687-20-3).[1] This reaction involves the electrophilic aromatic substitution of Methyl 3-fluorobenzoate using chlorosulfonic acid (

The presence of the electron-withdrawing ester group (-COOMe) and the fluorine atom creates a deactivated aromatic system. Consequently, temperature control is the single most critical variable:

-

Too Low: Reaction stalls at the sulfonic acid stage or fails to overcome the activation energy barrier.

-

Too High: Causes desulfonylation, polymerization, or hydrolysis of the sensitive methyl ester.

Module 1: The Thermal Landscape & Mechanism

Reaction Mechanism

The reaction proceeds via an

-

Ester (C1): Meta-director (deactivator). Directs to C5.

-

Fluorine (C3): Ortho/Para-director (deactivator with resonance donation). Directs to C2, C4, C6.

Target Regioselectivity: Position C4 is electronically favored by the Fluorine (ortho) and sterically accessible compared to C2. However, achieving this requires thermodynamic energy input to overcome the ring's overall deactivation.

Thermal Pathway Diagram

The following diagram illustrates the critical temperature zones for this synthesis.

Caption: Figure 1. Thermal progression showing the transition from kinetic control (addition) to thermodynamic conversion (heating) and safety quenching.

Module 2: Optimized Experimental Protocol

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas. Perform all steps in a fume hood with a scrubber.

Reagents

-

Substrate: Methyl 3-fluorobenzoate (1.0 eq)

-

Reagent: Chlorosulfonic acid (5.0 - 8.0 eq)

-

Additive (Optional): Thionyl Chloride (

, 1.5 eq) - Use if conversion stalls. -

Solvent: Neat (preferred) or DCM (for initial addition only).

Step-by-Step Methodology

-

Cryogenic Setup (T = 0°C):

-

Charge a dry flask with Chlorosulfonic acid under

. -

Cool to 0°C using an ice/salt bath.

-

Why: The initial mixing is highly exothermic. High T here causes immediate charring.

-

-

Controlled Addition (T < 5°C):

-

Add Methyl 3-fluorobenzoate dropwise over 30-60 minutes.

-

Critical: Monitor internal temperature. Do not allow T > 5°C.

-

-

The Thermal Ramp (T = 80°C):

-

Remove the ice bath. Allow the mixture to reach Room Temperature (RT) over 30 mins.

-

Heat the oil bath to 80°C .

-

Stirring: 2–4 hours.

-

Checkpoint: Monitor by TLC/LCMS. The intermediate sulfonic acid (

) is polar; the target chloride ( -

Note: If conversion stops at the acid stage, add Thionyl Chloride (1.5 eq) at 50°C and reflux for 1 hour.

-

-

The Quench (T < 10°C):

-

Cool the reaction mixture to RT.

-

Prepare a beaker of crushed ice (approx. 10x volume of acid).

-

Slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Why: The methyl ester is susceptible to acid-catalyzed hydrolysis if the quench generates too much heat.

-

-

Isolation:

-

Extract immediately with DCM or Ethyl Acetate.

-

Wash organic layer with cold water, then cold saturated

(rapidly). -

Dry over

and concentrate.

-

Module 3: Troubleshooting Guide

Use this matrix to diagnose failures based on experimental observations.

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete conversion of Sulfonic Acid to Sulfonyl Chloride. | Increase Reagent Ratio: Use 8-10 eq of |

| Product is Acid (COOH) | Hydrolysis of the Methyl Ester. | Check Quench Temp: Ensure quench temperature stays <10°C. Speed: Minimize contact time with aqueous acid during workup. |

| Starting Material Remains | Temperature too low for deactivated ring. | Increase Reaction Temp: Ramp to 90-100°C. Caution: Higher T increases risk of sulfone byproducts. |

| Violent Fuming/Charring | Addition rate too fast. | Slow Down: Extend addition time to 2 hours. Dilution: Dilute substrate in a minimal amount of DCM before addition. |

| Sulfone Formation (Dimer) | Reaction concentration too high. | Dilution: Use more excess |

Troubleshooting Logic Tree

Caption: Figure 2.[2] Decision matrix for optimizing reaction outcomes based on impurity profiling.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DCM as a solvent for the entire reaction? A: Generally, no. While DCM is good for the addition phase at 0°C, it boils at 40°C. The reaction requires 80°C to proceed on the deactivated fluorobenzoate ring. You must distill off the DCM or run neat in excess chlorosulfonic acid.

Q2: Why is the methyl ester hydrolyzing even with a cold quench?

A: The hydrolysis might be happening during the reaction if moisture is present.

Q3: My product is an oil, but the literature says solid. Why? A: This is often due to residual solvent or trace thionyl chloride. High vacuum drying is essential. Alternatively, triturate with cold hexanes or pentane to induce crystallization.

Q4: Can I use Phosphorus Pentachloride (

References

-

Veolia North America. (2024).[3] Chlorosulfonic Acid: Health Hazards and Handling Precautions.[3][4][5][6] Retrieved from

-

ChemicalBook. (2023). Synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate (Analogous Protocol). Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Chlorosulfonic Acid Reactivity Profile. Retrieved from

-

PubChem. (2024).[7] Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (Compound Summary). Retrieved from

-

Organic Syntheses. (2010). General Procedures for Chlorosulfonylation of Deactivated Aromatics. (Analogous methodology referenced from Coll. Vol. 3, p. 226). Retrieved from

Sources

- 1. 1219687-20-3|Methyl 4-(chlorosulfonyl)-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 6. fishersci.be [fishersci.be]

- 7. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Handling Moisture Sensitivity of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate

Core Directive & Executive Summary

The Challenge: Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (CAS: 1219687-20-3) is a highly reactive electrophile. The presence of the fluorine atom at the ortho position to the sulfonyl chloride group exerts a strong inductive electron-withdrawing effect (

The Consequence: Exposure to ambient humidity results in the rapid formation of the corresponding sulfonic acid and hydrochloric acid (

The Solution: This guide provides a self-validating workflow to handle this compound outside of a glovebox, emphasizing speed , temperature control , and sacrificial handling techniques .

The Degradation Mechanism (Why It Happens)

To effectively handle this compound, one must understand the "Enemy" (Water). The hydrolysis follows a nucleophilic substitution pathway at the sulfur atom.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade of failure that occurs when the compound is left exposed.

Caption: Figure 1.[1] The hydrolytic cascade. Note that the fluorine substituent (not shown) accelerates the initial nucleophilic attack by increasing the positive character of the sulfur atom.

Handling Protocols: The "Open Air" Survival Guide

While a glovebox is the gold standard, this compound can be handled in open air if specific protocols are strictly followed.

Storage & Preparation

-

Primary Storage:

under Argon/Nitrogen. -

Equilibration: Allow the container to warm to room temperature in a desiccator before opening. Opening a cold bottle in humid air causes immediate condensation on the solid, ruining the top layer.

The "Sacrificial Layer" Weighing Technique

When weighing outside a glovebox, do not trickle-weigh. Use the "Difference" method to minimize surface area exposure.

| Step | Action | Rationale |

| 1 | Tare the receiving flask (containing solvent and stir bar) and seal it with a septum. | Minimizes open-air time for the destination vessel. |

| 2 | Tare a capped weighing vial containing the bulk solid. | Weighing by difference is faster than adding to a scale. |

| 3 | Rapid Transfer: Quickly transfer an estimated amount from the bulk vial to the flask. | Reduces exposure to |

| 4 | Reweigh the bulk vial. | The loss in mass is the exact amount added. |

| 5 | Purge: Immediately purge the receiving flask with inert gas. | Removes any moisture introduced during the open transfer. |

Solvent Compatibility Matrix

Using "wet" solvents is the most common cause of failure.

| Solvent Class | Compatibility | Notes |

| Chlorinated (DCM, CHCl₃) | Excellent | Must be dried over |

| Ethers (THF, Et₂O) | Good | Ensure peroxide-free and dried (Na/Benzophenone or Columns). |

| Alcohols (MeOH, EtOH) | FORBIDDEN | Will react to form sulfonate esters (solvolysis). |

| Water/Aqueous Bases | FORBIDDEN | Immediate hydrolysis. |

| DMF/DMAc | Caution | Commercial grades are often wet. Must be anhydrous.[2] |

Troubleshooting & FAQs

Q1: The solid has turned into a sticky gum or oil. Can I save it?

Diagnosis: Significant hydrolysis has occurred. The "gum" is likely a mixture of the sulfonic acid and the starting material, with the melting point depressed by the impurities. Remediation:

-

Dissolve the gum in a minimal amount of dry Toluene or DCM.

-

Filter rapidly to remove insoluble sulfonic acid (if any).

-

Add a non-polar anti-solvent (e.g., dry Hexane or Heptane) to induce precipitation of the sulfonyl chloride.

-

If it remains oily, it may require recrystallization from dry toluene.

Q2: I smell a sharp, acrid odor when I open the bottle.

Diagnosis: This is Hydrogen Chloride (

-

Do not inhale. Work in a fume hood.

-

Purge: Place the bottle under a high-vacuum line for 15 minutes to remove the trapped

gas before use. The remaining solid may still be usable if the hydrolysis was surface-level.

Q3: My yield in the subsequent sulfonamide coupling is low ( ).

Diagnosis: Competitive hydrolysis during the reaction. Root Cause Analysis:

-

Was the amine salt wet?

-

Was the base (e.g., Triethylamine) old/wet?

-

Correction: Add a drying agent (e.g., activated

Molecular Sieves) directly into the reaction flask before adding the sulfonyl chloride.

Quality Control: The Morpholine Titration Protocol

Do not rely on LC-MS alone, as the sulfonyl chloride often hydrolyzes on the column or in the mobile phase, giving false negatives. The Morpholine Titration is the industry standard for assaying sulfonyl chlorides.

The Principle

Morpholine reacts quantitatively with sulfonyl chloride to form a sulfonamide and

The Workflow Diagram

Caption: Figure 2. Quantitative assay workflow for active sulfonyl chloride content.

Calculation

- : Volume of HCl used for blank (mL)

- : Volume of HCl used for sample (mL)

- : Normality of HCl

- : Molecular Weight of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (252.65 g/mol )

- : Weight of sample (mg)

References

-

Mechanism of Hydrolysis

-

Title: Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides.[3]

- Source:Journal of the Chemical Society B: Physical Organic.

-

Link:

-

-

Handling & Purification

-

Title: Purification of crude, liquid organosulfonyl chloride (Patent US4549993A).[4]

- Source: Google P

-

Link:

-

-

Analytical Characterization

- Title: A Researcher's Guide to Characterizing Sulfonyl Chlorides.

- Source: BenchChem Technical Guides.

-

Link:

-

Compound Data

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 4. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]

- 5. PubChemLite - Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (C8H6ClFO4S) [pubchemlite.lcsb.uni.lu]

- 6. chemimpex.com [chemimpex.com]

Technical Support Center: Purification of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate Reaction Products